molecular formula C16H20N4O2S2 B2950597 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034300-53-1

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2950597
CAS No.: 2034300-53-1
M. Wt: 364.48
InChI Key: YMKVVONOPWAXLF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzo[b]thiophene moiety, a dimethylamino group, and a pyrazole sulfonamide, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[b]thiophene moiety.

    Reduction: This can affect the sulfonamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and pyrazole groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potentially as an antimicrobial or anticancer agent.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzo[b]thiophene and pyrazole moieties might interact with different molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Benzo[b]thiophene derivatives: Known for their biological activity.

    Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-19(2)15(14-11-23-16-7-5-4-6-13(14)16)9-18-24(21,22)12-8-17-20(3)10-12/h4-8,10-11,15,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVVONOPWAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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